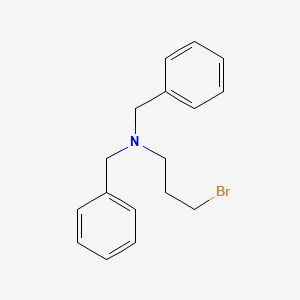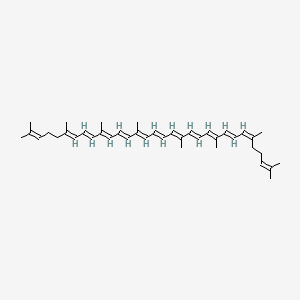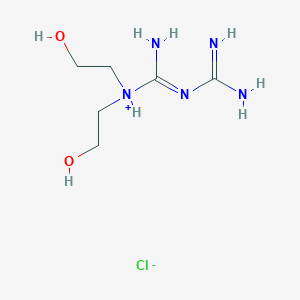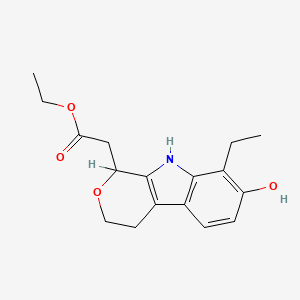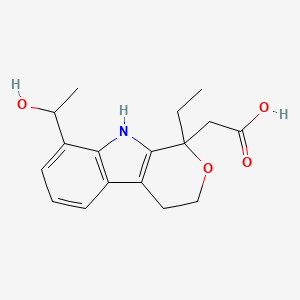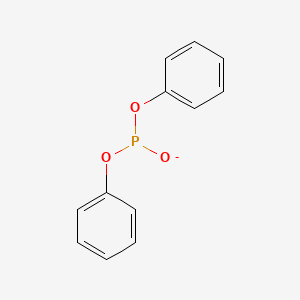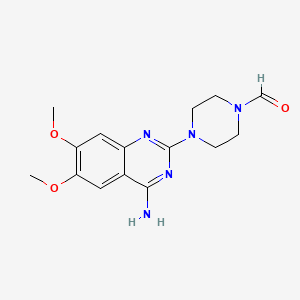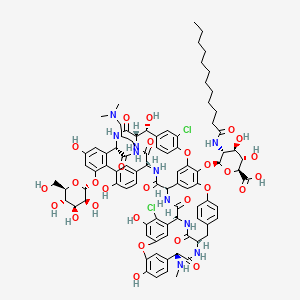
Dalbavancin B1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dalbavancin B1 is a second-generation lipoglycopeptide antibiotic. It is derived from a natural product glycopeptide by amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . This compound is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
准备方法
Synthetic Routes and Reaction Conditions: Dalbavancin B1 is synthesized through a series of chemical reactions starting from a natural glycopeptide. The key step involves the amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . This process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes followed by chemical modification. The fermentation process is used to produce the natural glycopeptide precursor, which is then chemically modified to obtain this compound . The final product is purified using techniques such as high-pressure liquid chromatography (HPLC) to ensure its quality and efficacy .
化学反应分析
Types of Reactions: Dalbavancin B1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . These reactions can lead to the formation of degradation products, which need to be carefully monitored and controlled.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents . The reaction conditions, such as temperature and pH, are critical in determining the outcome of these reactions. For example, hydrolysis reactions are typically carried out in acidic or basic conditions, while oxidation reactions require the presence of an oxidizing agent .
Major Products Formed: The major products formed from the reactions of this compound include various degradation products, such as mannosyl aglycone (MAG) . These degradation products can affect the stability and efficacy of the compound, making it essential to control the reaction conditions to minimize their formation .
科学研究应用
Dalbavancin B1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the synthesis and modification of glycopeptides . In biology, it is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, this compound is used to treat various bacterial infections, particularly those caused by resistant strains . In industry, it is used in the development of new antimicrobial agents and formulations .
作用机制
Dalbavancin B1 exerts its effects by interfering with bacterial cell wall synthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking and thereby inhibiting cell wall synthesis . This leads to the disruption of bacterial cell wall integrity and ultimately results in bacterial cell death . The molecular targets of this compound include the enzymes involved in cell wall synthesis, such as transglycosylases and transpeptidases .
相似化合物的比较
Dalbavancin B1 is similar to other lipoglycopeptide antibiotics, such as vancomycin and teicoplanin . it has several unique features that distinguish it from these compounds. For example, this compound has a longer half-life and improved antibacterial potency against Gram-positive organisms . It also has better tissue penetration and a more convenient dosing regimen, making it a preferred choice for treating certain bacterial infections .
List of Similar Compounds:- Vancomycin
- Teicoplanin
- Telavancin
- Oritavancin
This compound stands out due to its enhanced activity against resistant strains and its favorable pharmacokinetic properties .
属性
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-5-(dodecanoylamino)-3,4-dihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-5-6-7-8-9-10-11-12-13-15-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-32-43-33-59(77)124-55-25-20-42(30-50(55)89)71(107)69-85(119)98-67(80(114)92-26-14-27-100(3)4)48-34-44(102)35-57(125-88-76(112)74(110)72(108)60(38-101)126-88)62(48)47-29-40(18-23-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-36-46(37-54(105)63(49)90)123-56-31-41(19-24-53(56)104)64(91-2)81(115)93-51(79(113)97-68)28-39-16-21-45(122-58)22-17-39/h16-25,29-37,51,60,64-76,78,87-88,91,101-105,107-112H,5-15,26-28,38H2,1-4H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTVZQWWZORBCE-FOPUKGCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H100Cl2N10O28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1816.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
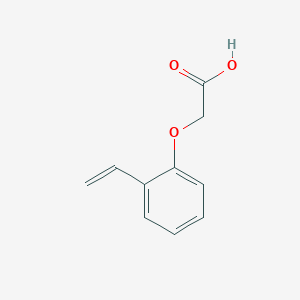
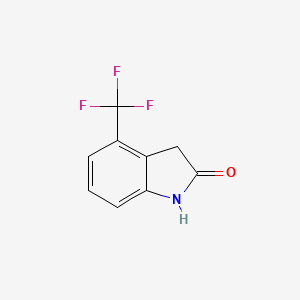
![Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3060879.png)

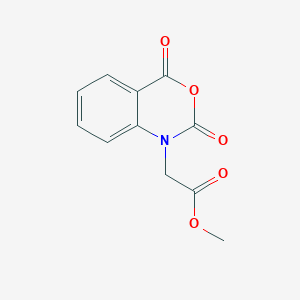
![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)
